

N-Methyl-D-glucamine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Review of the Chemical and Physical Properties, and Applications of a Versatile Excipient

N-Methyl-D-glucamine (NMDG), commonly known as meglumine, is a versatile organic compound widely utilized in the pharmaceutical industry.[1] Derived from glucose, this amino sugar alcohol plays a critical role as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[2] Its biocompatibility and unique physicochemical properties make it an invaluable tool for researchers, scientists, and drug development professionals in the formulation of a wide range of pharmaceutical products, including injectable solutions, oral tablets, and contrast media.[1]

Core Chemical and Physical Properties

N-Methyl-D-glucamine is a white to slightly yellow-colored crystalline powder.[3][4] Its chemical structure consists of a sorbitol backbone with a methylamino group at the C1 position. [1] This structure imparts both hydrophilic and basic characteristics to the molecule, which are key to its function as a pharmaceutical excipient.[2][5]

A summary of the key quantitative properties of **N-Methyl-D-glucamine** is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Methyl-D-glucamine



Property	Value	References
Molecular Formula	C7H17NO5	[6]
Molecular Weight	195.21 g/mol	[6][7]
Melting Point	128-132 °C	[8][2][9]
Boiling Point	490.4 °C at 760 mmHg	[7][9]
Solubility in Water	Freely soluble; 100 g/100 mL (25 °C)	[9][10]
рКа	9.5 (20 °C)	[11][12]
Appearance	White to slightly yellow crystalline powder	[4]
Specific Rotation [α]D ²⁰	-15.5° to -17.5°	[8]

Applications in Drug Development

The primary application of **N-Methyl-D-glucamine** in drug development stems from its ability to act as a co-former or counter-ion for acidic APIs.[3][9] By forming salts with poorly soluble acidic drugs, meglumine can significantly enhance their aqueous solubility and dissolution rate, thereby improving bioavailability.[2][13] This is a critical consideration in the formulation of both oral and parenteral dosage forms.

Beyond solubility enhancement, **N-Methyl-D-glucamine** is extensively used in the formulation of iodinated contrast media for diagnostic imaging, such as X-rays and computed tomography (CT).[1][3] It forms stable salts with iodinated organic acids, resulting in contrast agents with high water solubility and good tolerability.[3][14]

Recent research has also explored the potential biological activities of meglumine itself. A preclinical study has suggested that meglumine may have protective effects against metabolic syndrome and type II diabetes by upregulating the SNF-related serine/threonine-protein kinase (SNARK).[15] This finding opens up new avenues for the potential therapeutic use of meglumine beyond its traditional role as an excipient.



Experimental Protocols

Standardized methods, such as those outlined in the United States Pharmacopeia (USP), are typically employed to determine the physicochemical properties of pharmaceutical ingredients like **N-Methyl-D-glucamine**.

Determination of Melting Point (Based on USP General Chapter <741>)

The melting range of a substance is a key indicator of its purity. The USP provides guidelines for determining the melting range using a capillary method.[8][12]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

- · Melting point apparatus with a heated block or oil bath
- Calibrated thermometer
- Glass capillary tubes

Procedure:

- A small amount of finely powdered N-Methyl-D-glucamine is introduced into a capillary tube, which is then sealed at one end.
- The packed sample height should be approximately 2-3 mm.[16]
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate, typically 1-2 °C per minute, when approaching the expected melting point.[17]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.



 The temperature at which the last solid particle melts is recorded as the end of the melting range.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like **N-Methyl-D-glucamine**, it indicates the pH at which the compound is 50% protonated.[18] Potentiometric titration is a common and accurate method for its determination.[6]

Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

- · pH meter with a suitable electrode
- Burette
- Stirrer
- Beaker

Procedure:

- A precisely weighed amount of N-Methyl-D-glucamine is dissolved in a suitable solvent, typically water.
- The solution is placed in a beaker with a magnetic stirrer.
- The pH electrode is immersed in the solution, and the initial pH is recorded.
- A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.
- After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.



- The titration is continued past the equivalence point.
- The pKa is calculated from the pH at the half-equivalence point on the titration curve.

Visualizing Mechanisms and Workflows SNARK Signaling Pathway Activation by Meglumine

A preclinical study has indicated that meglumine may exert beneficial metabolic effects through the activation of the SNF-related serine/threonine-protein kinase (SNARK). The proposed pathway suggests that meglumine, more potently than its parent compound sorbitol, increases the steady-state levels of SNARK in muscle cells.[15] This activation is associated with improved glucose uptake in liver and muscle tissue.[15]



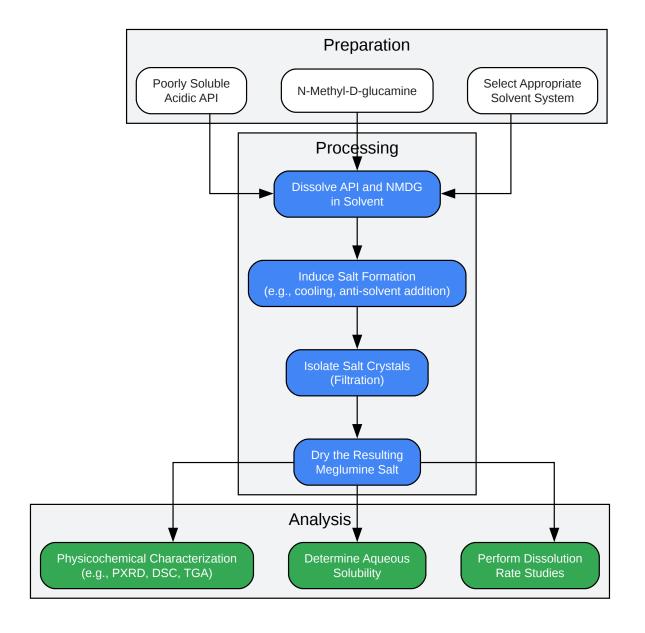
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Caption: Proposed signaling pathway of **N-Methyl-D-glucamine**'s metabolic effects.

Experimental Workflow: Enhancing API Solubility

The use of **N-Methyl-D-glucamine** to enhance the solubility of a poorly water-soluble acidic API typically involves the formation of a salt through a co-crystallization or salt formation process. The following diagram illustrates a general experimental workflow for this application.





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Caption: General workflow for enhancing API solubility using **N-Methyl-D-glucamine**.

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- To cite this document: BenchChem. [N-Methyl-D-glucamine: A Comprehensive Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676163#chemical-and-physical-properties-of-n-methyl-d-glucamine]

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